molecular formula C13H20N2O B2670747 (E)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)but-2-enamide CAS No. 1396890-97-3

(E)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)but-2-enamide

Cat. No.: B2670747
CAS No.: 1396890-97-3
M. Wt: 220.316
InChI Key: IMDITSDVAVJAIK-KRXBUXKQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)but-2-enamide is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.316. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis and Enantioselective Catalysis

  • Asymmetric Electrophilic α-Amidoalkylation : Research by Wanner, E. Wadenstorfer, and A. Kärtner (1991) demonstrates the use of related piperidine derivatives in the diastereoselective synthesis of enantiomerically pure 2-substituted piperidines, highlighting the compound's role in asymmetric synthesis (Wanner, Wadenstorfer, & Kärtner, 1991).

Synthesis of Heterocyclic Compounds

  • Novel Dihydropyrimidinone Derivatives : A study by Bhat et al. (2018) on the synthesis of enaminones leading to dihydropyrimidinone derivatives containing piperazine/morpholine moiety showcases the potential of using related structures in the synthesis of heterocyclic compounds with potential pharmacological applications (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Development of Catalytic Agents

  • Enantioselective Lewis Basic Catalysts : Research by Zhouyu Wang et al. (2006) explores the development of highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines, using piperazine-2-carboxylic acid derived N-formamides. This study demonstrates the compound's relevance in catalysis and asymmetric reaction processes (Wang et al., 2006).

Synthesis and Evaluation of Bioactive Compounds

  • Anti-Acetylcholinesterase Activity : A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives synthesized and evaluated by Sugimoto et al. (1990) for their anti-acetylcholinesterase activity further underline the utility of piperidine derivatives in the development of bioactive compounds with potential therapeutic applications (Sugimoto et al., 1990).

Fluorescence Studies

  • Synthesis and Fluorescence Properties : The study by McAdam et al. (2004) on the synthesis of new enaminenaphthalimides, including piperidine derivatives, and their strong fluorescence properties, showcases the compound's application in the development of fluorescent materials and probes (McAdam, Morgan, Murray, Robinson, & Simpson, 2004).

Properties

IUPAC Name

(E)-N-(4-piperidin-1-ylbut-2-ynyl)but-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-2-8-13(16)14-9-4-7-12-15-10-5-3-6-11-15/h2,8H,3,5-6,9-12H2,1H3,(H,14,16)/b8-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDITSDVAVJAIK-KRXBUXKQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NCC#CCN1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NCC#CCN1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.